Ald-Ph-amido-PEG3-C1-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H29NO7 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

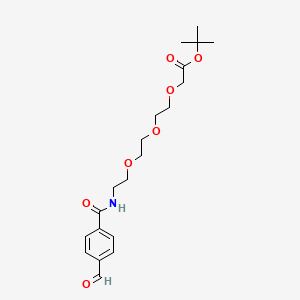

tert-butyl 2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C20H29NO7/c1-20(2,3)28-18(23)15-27-13-12-26-11-10-25-9-8-21-19(24)17-6-4-16(14-22)5-7-17/h4-7,14H,8-13,15H2,1-3H3,(H,21,24) |

InChI Key |

CNGPUCODLPWDJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Ald-Ph-amido-PEG3-C1-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Ald-Ph-amido-PEG3-C1-Boc, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its chemical characteristics, a plausible synthetic pathway, and protocols for its use in bioconjugation, including deprotection and antibody conjugation.

Core Chemical Properties and Structure

This compound is a polyethylene glycol (PEG) linker designed with distinct functional groups at each terminus, enabling the sequential and controlled conjugation of two different molecules. Its structure features a benzaldehyde group for reaction with amine-containing molecules, a stable amide bond, a hydrophilic PEG3 spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent modifications.

The key structural components are:

-

Aldehyde (Ald): The terminal benzaldehyde group serves as a reactive handle for conjugation to primary amines, such as the lysine residues on antibodies, through reductive amination.

-

Phenyl-amido (Ph-amido): A stable aromatic amide linkage that provides structural rigidity. Amide bonds are known for their high stability compared to ester bonds.

-

PEG3: A short polyethylene glycol chain consisting of three ethylene glycol units. The PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility and reduce aggregation of the final bioconjugate.

-

C1-Boc: A Boc (tert-butyloxycarbonyl) protected amine. The Boc group is a widely used protecting group for amines that is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine for further conjugation.

Quantitative Data

| Property | Value | Source |

| CAS Number | 1007215-94-2 | Generic Supplier Data |

| Molecular Formula | C₂₀H₃₀N₂O₆ | Generic Supplier Data |

| Molecular Weight | 394.46 g/mol | Generic Supplier Data |

| Purity | Typically >95% | Generic Supplier Data |

| Appearance | White to off-white solid | Generic Supplier Data |

Structural Representation

A placeholder for the 2D chemical structure of this compound. A visual representation would be inserted here. Caption: 2D Structure of this compound.

Experimental Protocols

The following sections provide detailed, illustrative experimental protocols for the synthesis, deprotection, and conjugation of this compound. These are representative methods and may require optimization for specific applications.

Plausible Multi-Step Synthesis of this compound

This hypothetical synthesis outlines a plausible route to this compound, starting from commercially available materials.

Caption: Plausible synthetic workflow for this compound.

Step 1: Mono-Boc Protection of 1,8-diamino-3,6-dioxaoctane

-

Dissolve 1,8-diamino-3,6-dioxaoctane (1.0 eq) in dichloromethane (DCM) at 0 °C.

-

Add triethylamine (TEA, 1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield mono-Boc-protected diamine.

Step 2: Amide Coupling with 4-Formylbenzoic Acid

-

Dissolve 4-formylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) and stir for 30 minutes at 0 °C.

-

Add the mono-Boc-protected diamine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain this compound.

Boc Deprotection Protocol

The Boc protecting group can be removed under acidic conditions to yield a free amine, which can then be conjugated to a payload molecule (e.g., a cytotoxic drug).

Caption: Boc deprotection workflow.

-

Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM or toluene to remove residual TFA.

-

The resulting amine can be used directly or after neutralization with a mild base (e.g., diisopropylethylamine).

Antibody Conjugation via Reductive Amination

This protocol describes the conjugation of the aldehyde group of the linker to the lysine residues of a monoclonal antibody (mAb).

Caption: Reductive amination workflow for ADC formation.

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The buffer should be free of primary amines.

-

Add the deprotected linker-payload conjugate (Ald-Ph-amido-PEG3-NH-Drug) to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of the linker-drug).

-

Incubate the mixture at room temperature or 37°C for 1-2 hours to allow for the formation of the Schiff base intermediate.

-

Add a solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of approximately 20 mM.

-

Incubate the reaction for 16-24 hours at 4°C or room temperature.

-

Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris buffer).

-

Purify the resulting ADC from unconjugated linker-drug and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Representative Analytical Data

As experimental data for this compound is not publicly available, the following tables present expected NMR and mass spectrometry data based on its chemical structure and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | s | 9H |

| -NH- (Amide) | ~7.8-8.2 | br s | 1H |

| -CH₂-NH(Boc) | ~3.30 | m | 2H |

| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6-3.8 | m | 12H |

| Ar-H (ortho to CHO) | ~7.95 | d | 2H |

| Ar-H (ortho to amide) | ~7.85 | d | 2H |

| -CHO | ~10.0 | s | 1H |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc) | ~28.5 |

| -C(CH₃)₃ (Boc) | ~79.5 |

| -CH₂-NH(Boc) | ~40.5 |

| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-71.5 |

| Ar-C | ~128-140 |

| -C=O (Amide) | ~166.0 |

| -CHO | ~192.0 |

Expected Mass Spectrometry Data

For mass spectrometry analysis, the expected molecular ion peak would correspond to the calculated molecular weight.

Table 4: Expected Mass Spectrometry Data (ESI-MS)

| Ion | Expected m/z |

| [M+H]⁺ | 395.22 |

| [M+Na]⁺ | 417.20 |

Characterization of the Final Antibody-Drug Conjugate

After conjugation and purification, the resulting ADC should be thoroughly characterized to determine key quality attributes.

Drug-to-Antibody Ratio (DAR)

The average number of drug-linker molecules conjugated to each antibody is a critical parameter. This can be determined using techniques such as:

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.

-

Mass Spectrometry (MS): Analysis of the intact or deglycosylated ADC can provide a distribution of species with different DAR values.

Purity and Aggregation

-

Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product and to confirm the removal of unconjugated small molecules.

This technical guide provides a foundational understanding of this compound for its application in the development of bioconjugates. The provided protocols and data are illustrative and should be adapted and optimized for specific research and development needs.

The Versatile Role of Ald-Ph-amido-PEG3-C1-Boc in Advanced Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics and proteomics, the precise chemical tools used to link biological molecules are of paramount importance. Among these, heterobifunctional linkers serve as the crucial bridge, connecting distinct molecular entities to create novel constructs with tailored functions. Ald-Ph-amido-PEG3-C1-Boc is a polyethylene glycol (PEG)-based linker engineered for such sophisticated applications. Its structure features two key reactive functionalities: a phenyl-aldehyde (Ph-Ald) group and a Boc-protected amine, separated by a hydrophilic PEG3 spacer.

This technical guide provides an in-depth exploration of the applications of this compound and related aldehyde-containing linkers in modern research, with a primary focus on their role in the construction of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). While specific literature explicitly detailing this compound is emerging, its utility can be thoroughly understood through the well-established principles of aldehyde-directed bioconjugation. This guide will use the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, a state-of-the-art method for stable aldehyde conjugation, as a primary case study to illustrate the experimental workflows and data achievable with this class of linkers.

Core Attributes and Functionality

This compound is designed for sequential or orthogonal conjugation strategies. Its key components are:

-

Phenyl-Aldehyde (Ph-Ald): This aromatic aldehyde serves as a bioorthogonal chemical handle. It selectively reacts with nucleophiles like hydrazides and aminooxy groups to form hydrazone or oxime bonds, respectively.[1][2] More advanced and stable linkages, such as the carbon-carbon bond formed via the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, also target this aldehyde group.[3]

-

PEG3 Spacer: The tri-ethylene glycol spacer is a hydrophilic chain that enhances the aqueous solubility and biocompatibility of the linker and the final conjugate.[4][5] In complex biomolecules like ADCs and PROTACs, PEG linkers can improve pharmacokinetics, reduce aggregation, and influence the spatial orientation of the conjugated partners.[6]

-

Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This allows for the selective reaction of the aldehyde group first. Subsequently, the Boc group can be removed under acidic conditions to reveal the amine, which can then be used for a second conjugation step, typically forming a stable amide bond with a carboxyl group.[6]

Primary Research Applications

The structure of this compound makes it an ideal candidate for building two of the most promising classes of modern therapeutics: Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker is a critical component that connects the antibody and the drug. An aldehyde-functionalized linker like this compound enables site-specific conjugation, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for safety and efficacy.[3]

The general workflow involves an antibody that has been engineered to feature a reactive partner for the aldehyde, such as a hydrazide, or more commonly, an aldehyde on the antibody that reacts with a hydrazide-functionalized linker-drug complex. A highly effective and stable method is the HIPS ligation, which will be detailed in the experimental section.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Ald-Ph-amido-PEG3-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ald-Ph-amido-PEG3-C1-Boc, a heterobifunctional linker of significant interest in the field of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document details a plausible synthetic route, purification methodologies, and in-depth characterization techniques. Furthermore, it elucidates the critical role of such linkers in the mechanism of action of ADCs. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a bespoke chemical entity designed to bridge a gap between a targeting moiety, such as a monoclonal antibody, and a therapeutic payload. Its structure incorporates three key functional components:

-

An aldehyde group (-CHO) on a phenyl ring, which provides a reactive handle for conjugation to amine-containing molecules, often on the cytotoxic drug, through the formation of a Schiff base, which can be subsequently reduced to a stable secondary amine.

-

A hydrophilic polyethylene glycol (PEG) spacer (PEG3), which enhances the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and immunogenicity.[1][2]

-

A tert-butyloxycarbonyl (Boc)-protected amine , which allows for orthogonal chemistry. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, enabling further conjugation steps.

The strategic combination of these functionalities makes this compound a valuable tool in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | tert-butyl (1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-yl)carbamate |

| Molecular Formula | C₂₁H₃₂N₂O₇ |

| Molecular Weight | 424.49 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% (by HPLC) |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage | Store at -20°C for long-term stability |

Synthesis of this compound

The synthesis of this compound is achieved through a standard amide coupling reaction between 4-formylbenzoic acid and a commercially available Boc-protected amino-PEG derivative, tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

4-Formylbenzoic acid (1.0 eq)

-

tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-NH2) (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.05 eq) in anhydrous DMF and add DIPEA (2.0 eq).

-

Add the amine solution to the activated carboxylic acid solution dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the aldehyde proton (around 9.9-10.1 ppm), the methylene protons of the PEG chain (typically in the range of 3.5-3.8 ppm), the methylene protons adjacent to the amide and carbamate groups, and the singlet for the nine protons of the Boc group (around 1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the amide and carbamate, the aromatic carbons, the aldehyde carbon (around 190-192 ppm), the carbons of the PEG chain (typically around 70 ppm), and the carbons of the Boc protecting group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion would be at m/z 425.23. The isotopic distribution pattern should match the calculated pattern for C₂₁H₃₂N₂O₇.

High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed by reverse-phase HPLC (RP-HPLC). A typical method would involve a C18 column with a gradient elution of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The product should appear as a single major peak.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Application in Antibody-Drug Conjugates (ADCs)

This compound is an exemplary linker for the construction of ADCs. The aldehyde functionality can be used to conjugate a cytotoxic payload, while the Boc-protected amine, after deprotection, can be coupled to the antibody. The PEG spacer enhances the overall properties of the ADC.

Signaling Pathway: ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC employing a cleavable linker.

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

Once administered, the ADC circulates in the bloodstream. The antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[3][4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[5] The complex is then trafficked to the lysosome, an acidic intracellular compartment containing various enzymes. The acidic environment or specific enzymes within the lysosome cleave the linker, releasing the cytotoxic payload. The released drug can then interact with its intracellular target, such as DNA or microtubules, ultimately inducing apoptosis (programmed cell death) of the cancer cell.[2]

Conclusion

This compound is a well-defined, heterobifunctional linker with properties that are highly advantageous for the development of sophisticated bioconjugates, particularly ADCs. Its synthesis is achievable through standard organic chemistry techniques, and its purity and identity can be rigorously confirmed using a suite of analytical methods. The strategic incorporation of an aldehyde, a PEG spacer, and a protected amine provides the chemical versatility required for the construction of targeted therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and developers working with this important class of molecules.

References

- 1. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]

- 4. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Ald-Ph-amido-PEG3-C1-Boc Linker in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, plays a critical role in the efficacy of these molecules. This technical guide focuses on the Ald-Ph-amido-PEG3-C1-Boc linker, a polyethylene glycol (PEG)-based linker, and its application in the design and synthesis of PROTACs.

While the "this compound" linker is commercially available, its direct application in published PROTAC literature is not extensively documented. Therefore, to provide a comprehensive and practical guide, we will use the well-characterized BRD4-degrading PROTAC, MZ1 , as a case study. MZ1 employs a PEG-based linker and serves as an excellent model to illustrate the principles of PROTAC design, synthesis, and evaluation that are directly applicable to molecules utilizing linkers such as this compound.

The Role of PEG Linkers in PROTACs

PEG linkers are among the most common motifs incorporated into PROTAC structures. Their popularity stems from several advantageous properties[1]:

-

Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.

-

Cell Permeability: The physicochemical properties of the linker, including its length and composition, can influence the PROTAC's ability to cross the cell membrane.

-

Flexibility and Length: PEG linkers offer a flexible scaffold, and their length can be systematically varied to achieve an optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation and subsequent ubiquitination.

-

Reduced Non-specific Binding: The hydrophilicity of PEG linkers can minimize non-specific hydrophobic interactions, potentially leading to cleaner pharmacology.

Case Study: MZ1, a BRD4-Degrading PROTAC

MZ1 is a pioneering PROTAC that selectively degrades the Bromodomain and Extra-Terminal (BET) family of proteins, with a preference for BRD4, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] It is composed of JQ1, a potent BET inhibitor, a VHL ligand, and a flexible PEG-based linker.[2]

Quantitative Data for MZ1

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce degradation of the target protein. The following tables summarize key quantitative data for MZ1.

| Target Protein/Complex | Binding Affinity (Kd, nM) | Method | Reference |

| BRD2 (BD1/BD2) | 307/228 | ITC | [3] |

| BRD3 (BD1/BD2) | 119/115 | ITC | [3] |

| BRD4 (BD1/BD2) | 382/120 | ITC | [3] |

| VHL-ElonginC-ElonginB (VCB) | 66 | ITC | [4] |

| BRD4BD2::MZ1::VCB (Ternary Complex) | 3.7 | ITC | [4] |

Table 1: Binding Affinities of MZ1. ITC: Isothermal Titration Calorimetry.

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |

| H661 | BRD4 | 8 | >95 | [5] |

| H838 | BRD4 | 23 | >95 | [5] |

| HeLa | BRD4 | ~100 | >90 | |

| 22Rv1 | BRD4 | Not specified | >90 | [2] |

Table 2: Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax) of MZ1. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Signaling Pathway and Experimental Workflow

The mechanism of action of MZ1 involves hijacking the ubiquitin-proteasome system to induce the degradation of BRD4. This process and the general workflow for evaluating a PROTAC are illustrated below.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of a PROTAC like MZ1.

Protocol 1: Synthesis of a PEG-based PROTAC (General Strategy for MZ1)

The synthesis of MZ1 involves a convergent approach where the JQ1 analogue, the PEG linker, and the VHL ligand are coupled together. While the specific synthesis of a PROTAC with the "this compound" linker would require adaptation, the general principles of amide bond formation are transferable. A detailed experimental protocol for the synthesis of MZ1 can be found in the supporting information of Zengerle et al., ACS Chem. Biol. 2015, 10, 1770–1777. The general two-step strategy is as follows:

-

Coupling of the Linker to the VHL Ligand:

-

A bifunctional PEG linker containing a carboxylic acid at one end and a protected amine (e.g., azide or Boc) at the other is used.

-

The carboxylic acid of the linker is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

The activated linker is then reacted with the free amine of the VHL ligand in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM) at room temperature.

-

The reaction progress is monitored by LC-MS. Upon completion, the product is purified by preparative HPLC.

-

-

Coupling of the JQ1 Analogue:

-

The protecting group on the amine of the linker-VHL conjugate is removed. In the case of an azide, this is typically achieved by reduction (e.g., using PPh3/H2O or H2/Pd-C). For a Boc group, acidic conditions (e.g., TFA in DCM) are used.

-

The carboxylic acid of the JQ1 analogue is activated with a coupling reagent like HATU.

-

The activated JQ1 is then reacted with the deprotected amine of the linker-VHL conjugate under similar conditions as the first coupling step.

-

The final PROTAC is purified by preparative HPLC and its identity and purity are confirmed by NMR and high-resolution mass spectrometry.

-

Protocol 2: Western Blot for BRD4 Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or 22Rv1) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

Probe the same membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 band intensity to the loading control.

-

Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: Cell Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

-

-

Assay Procedure (CCK-8 as an example):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the PROTAC concentration to determine the IC50 value.

-

Conclusion

The this compound linker, as a representative of the versatile class of PEG linkers, holds significant potential for the development of effective PROTACs for targeted protein degradation. The case study of MZ1 highlights the critical role of the linker in achieving potent and selective degradation of the target protein. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug developers to design, synthesize, and evaluate novel PROTACs, ultimately advancing the field of targeted protein degradation and bringing new therapeutic options to patients.

References

- 1. researchgate.net [researchgate.net]

- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Characteristics of a Key ADC Linker: A Technical Guide to Ald-Ph-amido-PEG3-C1-Boc

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for the successful design and optimization of Antibody-Drug Conjugates (ADCs). This technical guide provides a detailed overview of the solubility and stability of Ald-Ph-amido-PEG3-C1-Boc, a heterobifunctional linker comprised of a phenyl aldehyde group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. While specific quantitative data for this molecule is limited in publicly available literature, this guide consolidates available information and presents inferred properties based on structurally similar compounds, alongside standardized experimental protocols for in-house characterization.

Physicochemical Properties at a Glance

This compound is a key building block in the construction of ADCs, facilitating the covalent attachment of a cytotoxic payload to an antibody. Its structure, featuring both hydrophobic (phenyl, Boc) and hydrophilic (PEG) moieties, dictates its behavior in various solvent systems and under different environmental conditions.

Predicted Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented. However, based on its structural components and information from suppliers, a qualitative and inferred solubility profile can be summarized. The presence of the PEG3 linker is expected to enhance solubility in polar organic solvents.

| Solvent Classification | Solvent | Predicted Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Often the solvent of choice for initial stock solutions.[1] |

| Dimethylformamide (DMF) | Likely Soluble | A common alternative to DMSO for polar compounds.[1] | |

| Dichloromethane (DCM) | Likely Soluble | Inferred from structurally similar PEGylated molecules. | |

| Polar Protic | Ethanol | Potentially Soluble | May require heating or sonication to achieve higher concentrations.[1] |

| Water | Sparingly Soluble | The hydrophobic phenyl and Boc groups likely limit aqueous solubility.[1] |

It is crucial to empirically determine the solubility for specific applications and concentrations.

Stability and Storage Recommendations

The stability of this compound is critical for ensuring its integrity and reactivity during storage and conjugation procedures. Available data provides the following guidelines for storage:

| Format | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

The compound is noted to be stable at ambient temperature for short periods, such as during shipping.[1] However, for long-term storage, adherence to the recommended conditions is essential to prevent degradation. A related compound, Ald-Ph-amido-PEG3-NHS ester, has been noted to be unstable due to the reactive NHS ester group, highlighting the importance of the specific functional groups in determining overall stability.

Experimental Protocols for Characterization

To empower researchers to conduct their own assessments, this section outlines standardized protocols for determining the solubility and stability of this compound.

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer, which is particularly relevant for assessing its behavior in biological assays.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound over time under various conditions (e.g., different pH values, temperatures) using High-Performance Liquid Chromatography (HPLC).

Logical Relationships in ADC Development

The solubility and stability of the linker are critical parameters that influence the entire ADC development workflow, from initial design to final therapeutic efficacy. The following diagram illustrates the logical dependencies and considerations.

References

The Pivotal Role of the PEG3 Spacer in Ald-Ph-amido-PEG3-C1-Boc Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by Antibody-Drug Conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these ADCs are critically dependent on the design of the linker that connects the antibody to the payload. This technical guide delves into the specific role of the polyethylene glycol (PEG) spacer, particularly the short PEG3 unit, within the Ald-Ph-amido-PEG3-C1-Boc linker, a component increasingly utilized in the development of next-generation ADCs.

Introduction to this compound Linkers

The this compound linker is a chemically defined entity designed for the covalent attachment of a cytotoxic payload to a monoclonal antibody. Its structure comprises several key functional components:

-

An aldehyde (Ald) group: This serves as the reactive handle for conjugation to the antibody, typically through a site-specific engineered cysteine or lysine residue that has been modified to carry a compatible reactive group.

-

A phenyl-amido (Ph-amido) group: This rigid aromatic structure often contributes to the stability of the linker.

-

A PEG3 spacer: A short chain of three ethylene glycol units that introduces specific physicochemical properties to the linker and the resulting ADC.

-

A C1-Boc protected amine: This represents the attachment point for the cytotoxic payload, with the Boc (tert-butyloxycarbonyl) group serving as a protecting group that is removed to allow for payload conjugation.

The strategic combination of these elements allows for the creation of ADCs with tailored properties. This guide will focus specifically on the multifaceted contributions of the PEG3 spacer.

The Critical Role of the PEG3 Spacer

The inclusion of a PEG spacer, even a short one like PEG3, in an ADC linker is a deliberate design choice to modulate the overall properties of the conjugate. The PEG3 unit in the this compound linker plays a crucial role in several key areas:

Enhancing Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are highly hydrophobic. This inherent hydrophobicity can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). ADC aggregation is a significant concern as it can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.

The PEG3 spacer, with its hydrophilic ethylene glycol repeats, acts as a "hydrophilic handle" to counteract the hydrophobicity of the payload. This improves the overall aqueous solubility of the ADC, reducing the propensity for aggregation and facilitating formulation and manufacturing processes. A notable example is a conjugate developed by Zymeworks, which utilizes a short PEG3 spacer to enhance the aqueous solubility of the ADC.

Modulating Pharmacokinetics and In Vivo Stability

The pharmacokinetic (PK) profile of an ADC is a critical determinant of its therapeutic window. The PEG3 spacer can influence the PK of an ADC in several ways:

-

Increased Hydrodynamic Radius: The PEG chain, though short, increases the hydrodynamic volume of the payload-linker moiety. This can shield the payload from premature enzymatic degradation in the plasma and potentially reduce renal clearance, thereby extending the circulation half-life of the ADC.

-

Reduced Immunogenicity: The hydrophilic and flexible nature of the PEG chain can mask the payload from the immune system, potentially reducing the immunogenicity of the ADC.

-

Improved In Vivo Stability: Shorter linkers are generally associated with better ADC stability. The PEG3 spacer provides a balance between providing sufficient spacing and maintaining a compact structure, which can contribute to the overall stability of the conjugate in circulation.

Providing a Flexible Spacer Arm

The PEG3 unit acts as a flexible spacer between the bulky antibody and the cytotoxic payload. This spatial separation can be crucial for several reasons:

-

Minimizing Steric Hindrance: The spacer can prevent the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting function.

-

Facilitating Payload Release: In the case of cleavable linkers, the spacer can provide better access for the cleaving enzymes or chemical triggers within the target cell, leading to more efficient payload release.

Quantitative Data on the Impact of PEG3 Spacers

While specific quantitative data for ADCs utilizing the exact this compound linker is not extensively available in the public domain, the following tables present illustrative data based on typical findings for ADCs with short PEG linkers. This data highlights the expected impact of the PEG3 spacer on key ADC parameters.

Table 1: Illustrative Physicochemical Properties of ADCs with and without a PEG3 Spacer

| ADC Construct | Average DAR | Aggregation (%) (at 1 mg/mL) |

| Antibody-Payload (No Spacer) | 3.8 | 15 |

| Antibody-PEG3-Payload | 3.9 | 5 |

Table 2: Illustrative In Vitro Cytotoxicity Data

| ADC Construct | Target Cell Line | IC50 (nM) |

| Antibody-Payload (No Spacer) | Cancer Cell Line A | 1.2 |

| Antibody-PEG3-Payload | Cancer Cell Line A | 1.5 |

Table 3: Illustrative In Vivo Efficacy in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Antibody-Payload (No Spacer) | 3 | 65 |

| Antibody-PEG3-Payload | 3 | 85 |

Table 4: Illustrative Pharmacokinetic Parameters in Mice

| ADC Construct | Half-life (t½, hours) |

| Antibody-Payload (No Spacer) | 120 |

| Antibody-PEG3-Payload | 150 |

Disclaimer: The data presented in these tables is illustrative and intended to represent typical trends observed for ADCs with short PEG linkers. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of an ADC using the this compound linker.

Synthesis of the Linker-Payload Moiety

Objective: To conjugate the cytotoxic payload to the this compound linker.

Protocol:

-

Deprotection of the Linker: Dissolve the this compound linker in a suitable organic solvent (e.g., dichloromethane). Add an excess of a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group. Stir the reaction at room temperature for 1-2 hours.

-

Neutralization: Neutralize the reaction mixture with a base (e.g., diisopropylethylamine) to obtain the free amine of the linker.

-

Payload Conjugation: Dissolve the deprotected linker and the activated payload (e.g., a payload with a carboxylic acid group activated as an NHS ester) in an appropriate solvent (e.g., dimethylformamide). Add a coupling agent (e.g., HBTU) and a base (e.g., diisopropylethylamine). Stir the reaction at room temperature overnight.

-

Purification: Purify the resulting linker-payload conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Antibody Conjugation

Objective: To conjugate the linker-payload moiety to the monoclonal antibody.

Protocol:

-

Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). If conjugating to engineered cysteines, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Conjugation Reaction: Add the purified linker-payload (with the aldehyde group) to the prepared antibody solution. The molar ratio of linker-payload to antibody will depend on the desired DAR. Incubate the reaction at a controlled temperature (e.g., 25°C) for a specified time (e.g., 4-16 hours).

-

Purification of the ADC: Purify the ADC from unreacted linker-payload and other impurities using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization of the ADC:

-

Determine the Drug-to-Antibody Ratio (DAR): Use techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry to determine the average number of payload molecules conjugated to each antibody.

-

Assess Aggregation: Use SEC to quantify the percentage of high molecular weight species (aggregates).

-

Confirm Purity: Analyze the purified ADC by SDS-PAGE to confirm its integrity.

-

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Protocol:

-

Cell Culture: Culture the target cancer cells in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).

-

Cell Viability Assay: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Protocol:

-

Animal Model: Use an appropriate animal model, such as immunodeficient mice bearing xenografts of human tumors that express the target antigen.

-

Tumor Implantation: Implant tumor cells subcutaneously into the flanks of the mice.

-

Treatment: Once the tumors reach a specified size, randomize the animals into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC). Administer the treatments intravenously at a predetermined dose and schedule.

-

Tumor Volume Measurement: Measure the tumor volume periodically using calipers.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis and characterization of an ADC.

Caption: Key roles of the PEG3 spacer in ADC linkers.

Conclusion

The this compound linker represents a sophisticated component in the design of modern ADCs. The integral PEG3 spacer, though short, imparts a range of beneficial properties that are critical for the successful development of these targeted therapies. By enhancing hydrophilicity, modulating pharmacokinetics, and providing a flexible linkage, the PEG3 spacer contributes significantly to the overall stability, efficacy, and safety profile of the resulting ADC. A thorough understanding of the role of each component of the linker, as detailed in this guide, is paramount for the rational design and optimization of next-generation antibody-drug conjugates.

The Benzaldehyde Group: A Versatile Tool for Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzaldehyde group is a highly versatile functional group in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, nucleic acids, and other biomolecules. Its reactivity towards specific nucleophiles, particularly hydrazines and aminooxy groups, allows for the formation of stable hydrazone and oxime linkages under mild, biocompatible conditions. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with benzaldehyde-mediated bioconjugation.

Core Principles of Benzaldehyde Bioconjugation

The primary utility of the benzaldehyde group in bioconjugation stems from its ability to react chemoselectively with α-effect nucleophiles, such as hydrazines and alkoxyamines, to form C=N double bonds.[1] These reactions are highly efficient and proceed under physiological conditions, making them ideal for modifying sensitive biological molecules.[2]

Hydrazone and Oxime Ligation

The two most prominent reactions involving benzaldehydes in bioconjugation are hydrazone and oxime ligation:

-

Hydrazone Ligation: The reaction between a benzaldehyde and a hydrazine or hydrazide forms a hydrazone bond. This reaction is reversible, and the stability of the resulting linkage can be influenced by pH and the electronic properties of the substituents on both reactants.[1][3] The reversibility can be advantageous for applications requiring controlled release.[1]

-

Oxime Ligation: The condensation of a benzaldehyde with an aminooxy group yields a highly stable oxime linkage.[1] Oxime bonds are generally more stable to hydrolysis than hydrazone bonds, making them suitable for applications requiring long-term stability in vivo.[4][5]

The formation of both hydrazones and oximes is typically most efficient at a slightly acidic pH (around 4.5), though the reactions can proceed at neutral pH, albeit at a slower rate.[1] The reaction kinetics can be significantly accelerated by the use of catalysts, such as aniline and its derivatives.[1][6][7]

Applications in Bioconjugation

The versatility of benzaldehyde chemistry has led to its adoption in a wide range of bioconjugation applications:

-

Antibody-Drug Conjugates (ADCs): Benzaldehyde-containing linkers can be used to attach potent cytotoxic drugs to antibodies, creating targeted cancer therapeutics.[8]

-

Protein Labeling and Modification: Fluorescent dyes, biotin tags, and other probes can be conjugated to proteins for use in imaging, diagnostics, and proteomics.[9] Electron-deficient benzaldehyde reagents have been developed for catalyst-free hydrazone ligation for site-specific protein modification.[9]

-

Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with hydrazide or aminooxy groups for the development of biosensors and microarrays.[7]

-

Hydrogel Formation: The reaction of multi-functionalized benzaldehydes and hydrazides can be used to form biocompatible hydrogels for drug delivery and tissue engineering.[10]

-

Dual-Labeling of Biomolecules: Bifunctional molecules containing both a benzaldehyde and a protected thiol group, such as 4-(S-Acetylthio)benzaldehyde, allow for sequential or orthogonal labeling of biomolecules with two different reporters or payloads.[8]

Quantitative Data on Hydrazone and Oxime Linkages

The stability and reaction kinetics of hydrazone and oxime bonds are critical parameters in the design of bioconjugates. The following tables summarize key quantitative data from the literature.

| Linkage Type | Reactants | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydrazone | 2-formylpyridine and various hydrazines | 7.4 | Varies (e.g., ~0.01 for some acylhydrazines) | [1] |

| Hydrazone | 2-formylphenylboronic acid and acyl hydrazide | 7.4 | 148 ± 4 | [11] |

| Oxime | General aldehydes and alkoxyamines | Neutral | Often ≤ 0.01 (without catalyst) | [1] |

| Oxime | 2-formylphenylboronic acid and O-methylhydroxylamine | 7.4 | 527 ± 16 | [11] |

Table 1: Comparative Reaction Kinetics of Hydrazone and Oxime Formation.

| Conjugate | pD | Half-life (t₁₂) | First-Order Rate Constant for Hydrolysis (k_hyd) | Reference |

| Methylhydrazone | 7.0 | - | ~600-fold higher than oxime | [4] |

| Acetylhydrazone | 7.0 | - | ~300-fold higher than oxime | [4] |

| Semicarbazone | 7.0 | - | ~160-fold higher than oxime | [4] |

| Oxime | 7.0 | Significantly longer than hydrazones | Baseline | [4] |

Table 2: Relative Hydrolytic Stability of Hydrazone and Oxime Conjugates.

Experimental Protocols

The following are generalized protocols for common bioconjugation reactions involving benzaldehydes. Optimization may be required for specific biomolecules and reagents.

Protocol 1: General Protein Labeling via Hydrazone/Oxime Ligation

Materials:

-

Protein containing a genetically encoded or chemically introduced aldehyde group.

-

Hydrazide- or aminooxy-functionalized payload (e.g., fluorescent dye, biotin).

-

Reaction Buffer: 0.1 M Phosphate buffer, pH 6.5-7.5.[8]

-

Aniline (optional, as catalyst).

-

DMSO (for dissolving hydrophobic payloads).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Dissolve the aldehyde-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of the hydrazide- or aminooxy-payload in DMSO or the reaction buffer.

-

Add the payload stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the payload.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.

-

Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).

-

Purify the protein conjugate using an appropriate method to remove excess payload and catalyst.

Protocol 2: Two-Step Protein Modification Using 4-(S-Acetylthio)benzaldehyde

This protocol describes the initial conjugation via the aldehyde followed by thiol deprotection for subsequent modification.[8]

Step 1: Aldehyde Conjugation (Reductive Amination)

-

Dissolve the protein of interest in 0.1 M phosphate buffer, pH 7.2, to a concentration of 1-5 mg/mL.[8]

-

Prepare a 100 mM stock solution of 4-(S-Acetylthio)benzaldehyde in anhydrous DMSO.[8]

-

Add the aldehyde stock solution to the protein solution to achieve a 10- to 20-fold molar excess.[8]

-

Incubate for 30 minutes at room temperature.[8]

-

Prepare a fresh 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.[8]

-

Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.[8]

-

Incubate for 2 hours at room temperature with gentle stirring.[8]

-

Purify the conjugate to remove excess reagents.

Step 2: Thiol Deprotection

-

Prepare a deprotection solution (e.g., 0.5 M hydroxylamine, pH 7.5).

-

Add the deprotection solution to the purified conjugate.

-

Incubate for 1-2 hours at room temperature.

-

The resulting protein with an exposed thiol is ready for subsequent thiol-specific conjugation.[8]

Visualizations

Reaction of Benzaldehyde with Hydrazine

Caption: Reaction scheme for the formation of a hydrazone from benzaldehyde and hydrazine.

Reaction of Benzaldehyde with an Aminooxy Group

Caption: Reaction scheme for the formation of an oxime from benzaldehyde and an aminooxy compound.

Experimental Workflow for Two-Step Protein Modification

Caption: Workflow for the dual functionalization of a protein using a bifunctional benzaldehyde linker.

References

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

Technical Guide: Ald-Ph-amido-PEG3-C1-Boc for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ald-Ph-amido-PEG3-C1-Boc, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines suppliers, purity standards, detailed experimental protocols for its use, and logical workflows for its application in research and development.

Introduction to this compound

This compound is a polyethylene glycol (PEG) linker designed for the covalent attachment of molecules to proteins or other biomolecules.[1][2] Its structure incorporates three key features:

-

An Aldehyde Group (Ald-Ph): The phenyl aldehyde group serves as a reactive handle for conjugation to primary amines, such as the lysine residues on the surface of antibodies, through reductive amination.[3][]

-

A PEG3 Spacer: The triethylene glycol spacer enhances the solubility and stability of the resulting conjugate.[]

-

A Boc-Protected Amine (C1-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for a sequential conjugation strategy. After the aldehyde end is reacted, the Boc group can be removed to expose a primary amine for further modification.[6]

This bifunctional nature makes it a valuable tool in the construction of complex biomolecules where precise control over the conjugation process is essential.

Suppliers and Purity Standards

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Typical QC Parameters (based on similar products) |

| Glyco MindSynth | 1007215-94-2 | C₂₀H₂₉NO₇ | 395.5 | 95-98% | Appearance, Solubility, ¹H NMR, Mass Spectrometry, Purity by HPLC |

| MedchemExpress | 1007215-94-2 | C₂₀H₂₉NO₇ | 395.45 | >98% | Appearance, Solubility, ¹H NMR, LC-MS |

| InvivoChem | 1007215-94-2 | C₂₀H₂₉NO₇ | 395.45 | >98% | Appearance, Solubility, ¹H NMR, LC-MS |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the context of antibody conjugation.

Protocol 1: Conjugation of this compound to an Antibody via Reductive Amination

This protocol describes the covalent attachment of the linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation: Exchange the buffer of the mAb solution to the Reaction Buffer. Adjust the concentration of the mAb to 5-10 mg/mL.

-

Linker Preparation: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Reaction Setup: Add a 10-20 fold molar excess of the this compound solution to the mAb solution. Mix gently by pipetting.

-

Reduction: Add freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20 mM.

-

Incubation: Incubate the reaction at room temperature for 2-4 hours with gentle stirring.

-

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the resulting mAb-linker conjugate using a desalting column or SEC to remove excess linker and reducing agent.

Protocol 2: Boc Deprotection of the mAb-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal amine.

Materials:

-

mAb-linker conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Neutralization Buffer: 0.5 M Sodium Bicarbonate

-

Purification column (e.g., SEC)

Procedure:

-

Lyophilization (Optional): For reaction in an organic solvent, the mAb-linker conjugate can be lyophilized.

-

Deprotection: Resuspend the lyophilized conjugate in a solution of 50% TFA in DCM. If the reaction is performed in an aqueous environment, carefully add TFA to the buffered solution to a final concentration of 10-50%, ensuring the pH is acidic.

-

Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

-

Neutralization and Solvent Removal: If using an organic solvent, evaporate the TFA and DCM under a stream of nitrogen. Resuspend the conjugate in a suitable buffer and neutralize with the Neutralization Buffer. For aqueous reactions, neutralize the solution by adding the Neutralization Buffer.

-

Purification: Purify the deprotected mAb-linker conjugate using SEC to remove TFA salts and any small molecule byproducts.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of this compound.

Caption: High-level workflow for the development of an Antibody-Drug Conjugate (ADC).

Caption: Step-wise experimental workflow for ADC synthesis using this compound.

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-amido-PEG3-C1-Boc Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Ald-Ph-amido-PEG3-C1-Boc to primary amines, a critical process in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This linker molecule features a terminal aldehyde group for covalent attachment to primary amines (e.g., the N-terminus of a protein or lysine residues), a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent functionalization. The conjugation process is based on the principle of reductive amination, a well-established method for forming stable amine linkages. By controlling reaction conditions, particularly pH, site-specific conjugation to the N-terminal α-amino group of a protein can be favored over the ε-amino groups of lysine residues.[1][2]

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₂₀H₂₉NO₇

-

Molecular Weight: 395.45 g/mol

-

Reactive Group: Benzaldehyde

-

Spacer: PEG3 (3 ethylene glycol units)

-

Protective Group: tert-Butyloxycarbonyl (Boc)

Reaction Mechanism: Reductive Amination

The conjugation of this compound to a primary amine proceeds via a two-step reductive amination process:

-

Schiff Base Formation: The aldehyde group of the linker reacts with a primary amine on the target molecule to form an unstable imine intermediate (Schiff base). This reaction is reversible and pH-dependent.

-

Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine to a stable secondary amine, forming a covalent bond between the linker and the target molecule.[1][3] Sodium cyanoborohydride is a preferred reducing agent as it is stable at the slightly acidic pH required for selective N-terminal modification and is less likely to reduce the aldehyde group directly compared to other reducing agents like sodium borohydride.[1][4]

Experimental Protocols

Materials and Reagents

-

This compound

-

Protein or other amine-containing molecule

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 6.0-7.4

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Quenching Solution: 1M Tris-HCl, pH 7.4 or 1M Glycine

-

Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns

-

Analytical Instruments: UV-Vis Spectrophotometer, HPLC system, Mass Spectrometer

General Protocol for Conjugation to a Protein

This protocol is a general guideline and should be optimized for each specific protein and application.

1. Preparation of Reagents:

-

Protein Solution: Prepare the protein solution in the chosen reaction buffer (e.g., PBS, pH 6.5) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

This compound Stock Solution: Dissolve the linker in a compatible organic solvent (e.g., DMSO or DMF) to a final concentration of 10-50 mM immediately before use.

-

Sodium Cyanoborohydride Stock Solution: Caution: Sodium cyanoborohydride is highly toxic and should be handled in a fume hood with appropriate personal protective equipment. Prepare a fresh 50 mM stock solution in the reaction buffer.

2. Conjugation Reaction:

-

Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 5 to 20-fold molar excess of linker to protein). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours to allow for Schiff base formation.

-

Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

-

Continue the incubation at room temperature for 2-4 hours or overnight at 4°C.

3. Quenching the Reaction:

-

Add the quenching solution (e.g., 1M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM to quench any unreacted aldehyde groups.

-

Incubate for 30-60 minutes at room temperature.

4. Purification of the Conjugate:

-

Remove unreacted linker, reducing agent, and other small molecules by size-exclusion chromatography (SEC).

-

Alternatively, if the protein's isoelectric point is significantly altered by the conjugation, ion-exchange chromatography (IEX) can be used for purification.

5. Characterization of the Conjugate:

-

Degree of Labeling (DOL): Determine the average number of linkers conjugated per protein molecule using UV-Vis spectroscopy (if the linker has a chromophore) or mass spectrometry.

-

Purity: Assess the purity of the conjugate using SDS-PAGE and SEC-HPLC.

-

Identity and Site of Conjugation: Confirm the molecular weight of the conjugate and identify the conjugation sites using mass spectrometry (e.g., LC-MS/MS peptide mapping).

-

Structural Integrity: For ADCs, further characterization using techniques like NMR can provide insights into the three-dimensional structure and stability of the linker and the overall conjugate.[]

Optimization Parameters

For achieving optimal and site-specific conjugation, particularly for N-terminal modification of proteins, the following parameters should be carefully optimized:

| Parameter | Recommended Range | Rationale |

| pH | 6.0 - 7.0 | Favors selective reaction with the N-terminal α-amino group (pKa ~7.8) over lysine ε-amino groups (pKa ~10.1).[1][2] |

| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | Higher ratios can increase the degree of labeling but may lead to non-specific conjugation and aggregation. |

| Reaction Time | 2 - 24 hours | Longer reaction times can increase yield but may also lead to product degradation or heterogeneity.[6] |

| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability during longer incubation times. |

| Reducing Agent Concentration | 20 - 50 mM | Sufficient concentration is needed for efficient reduction of the Schiff base. |

Visualizing the Workflow and Mechanism

Experimental Workflow

Caption: Experimental workflow for the conjugation of this compound to a primary amine.

Reaction Mechanism Diagram

Caption: Reaction mechanism of reductive amination for conjugation.

Conclusion

The conjugation of this compound to primary amines is a robust and versatile method for the synthesis of bioconjugates. By carefully controlling the reaction parameters, particularly pH, efficient and site-specific modification of proteins and other biomolecules can be achieved. The detailed protocol and optimization guidelines provided in this document serve as a comprehensive resource for researchers in the field of drug development and bioconjugation. Subsequent purification and thorough characterization are essential to ensure the quality and efficacy of the final conjugate.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium cyanoborohydride [organic-chemistry.org]

- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

Application Notes and Protocols for PROTAC Synthesis Using Ald-Ph-amido-PEG3-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

The choice of linker chemistry is critical for the successful synthesis of potent PROTACs. Ald-Ph-amido-PEG3-C1-Boc is a versatile linker that incorporates a polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetic properties.[3] It features a terminal aldehyde group for covalent conjugation to an amine-containing molecule via reductive amination and a Boc-protected amine for subsequent functionalization. This application note provides a detailed experimental procedure for the utilization of this compound in the synthesis of PROTACs.

Overview of the Synthetic Strategy

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions to expose a primary amine.[4]

-

Reductive Amination: The deprotected linker, now possessing a free amine, is conjugated to a molecule containing an aldehyde or ketone, or a molecule with a primary amine can be reacted with the aldehyde functionality of the linker. This is followed by the coupling of the other terminus to the corresponding binding ligand.

This modular approach allows for the flexible and efficient assembly of PROTAC libraries with varying POI ligands or E3 ligase ligands.[5]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine of the linker.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To neutralize the residue, dissolve it in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker as a TFA salt or free amine. The product can often be used in the next step without further purification.

Quantitative Data Summary (Representative)

| Parameter | Value |

| Starting Material | This compound |

| Reagents | DCM, TFA |

| Reaction Time | 1-2 hours |

| Temperature | 0°C to Room Temperature |

| Yield | >95% (crude) |

| Purity (LC-MS) | >90% |

Protocol 2: PROTAC Synthesis via Reductive Amination

This protocol outlines the conjugation of the deprotected linker (containing a free amine) to a POI ligand that has an aldehyde functional group.

Materials:

-

Deprotected Ald-Ph-amido-PEG3-C1-linker (from Protocol 1)

-

POI ligand with an aldehyde group

-

E3 Ligase Ligand with a suitable functional group for amide coupling (e.g., carboxylic acid)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Reaction vial

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

Step A: Reductive Amination

-

In a reaction vial, dissolve the POI ligand containing an aldehyde (1.0 eq) and the deprotected linker (1.2 eq) in anhydrous DCM or DCE.

-

Add a mild base such as DIPEA (2.0 eq) to the mixture.

-

Stir the solution at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 3-12 hours.[6]

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with DCM, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel.

Step B: Amide Coupling to E3 Ligase Ligand

-

Dissolve the product from Step A (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (1.1 eq) in a suitable solvent such as DMF or DCM.

-

Add an amide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

Quantitative Data Summary (Representative)

| Parameter | Reductive Amination (Step A) | Amide Coupling (Step B) |

| Starting Materials | Deprotected linker, Aldehyde-POI ligand | Amine-linker-POI, Carboxylic acid-E3 ligand |

| Key Reagents | STAB, DIPEA | HATU, DIPEA |

| Reaction Time | 3-12 hours | 2-16 hours |

| Temperature | Room Temperature | Room Temperature |

| Yield | 60-80% | 50-70% |

| Purity (after HPLC) | >95% | >95% |

Visualizations

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Mechanism of the reductive amination reaction.

Characterization of the Final PROTAC